Obtusaquinone deriv jurd 2561
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusaquinone derivative JURD 2561 is a synthetic analog of the natural product obtusaquinone. Obtusaquinone is known for its potent antineoplastic properties, particularly in the treatment of glioblastoma and breast cancer. The derivative JURD 2561 has been developed to enhance the pharmacological properties of the parent compound, making it a promising candidate for further research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obtusaquinone derivative JURD 2561 involves a series of chemical reactions starting from readily available precursors. The key steps include:
Oxidation: The initial precursor undergoes oxidation to form an intermediate quinone.
Substitution: The intermediate is then subjected to substitution reactions to introduce specific functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of the derivative.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of obtusaquinone derivative JURD 2561 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Obtusaquinone derivative JURD 2561 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Obtusaquinone derivative JURD 2561 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study redox reactions and electron transfer processes.
Biology: It serves as a tool to investigate cellular oxidative stress responses and the role of reactive oxygen species in cell signaling.
Medicine: The compound’s antineoplastic properties make it a candidate for cancer therapy research, particularly in targeting glioblastoma and breast cancer cells.
Mechanism of Action
The mechanism of action of obtusaquinone derivative JURD 2561 involves its interaction with cysteine residues in proteins. The compound binds with high affinity to cysteine-rich proteins, such as Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of Nrf2 results in the upregulation of antioxidant response element-dependent genes, enhancing the cellular response to oxidative stress .
Comparison with Similar Compounds
Obtusaquinone derivative JURD 2561 is unique in its enhanced pharmacological properties compared to the parent compound obtusaquinone. Similar compounds include:
Plumbagin: Another quinone derivative with antineoplastic properties.
Menadione: A synthetic naphthoquinone used in cancer research.
Lapachol: A natural naphthoquinone with anticancer activity.
Obtusaquinone derivative JURD 2561 stands out due to its specific targeting of cysteine-rich proteins and its ability to activate the Nrf2 pathway, making it a promising candidate for further research and therapeutic development .
Properties
CAS No. |
72590-24-0 |
---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C15H14O5/c1-18-14-7-11(16)10(6-12(14)17)4-9-2-3-13-15(5-9)20-8-19-13/h2-3,5-7,16-17H,4,8H2,1H3 |
InChI Key |
SQZRFMGIBXROEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.